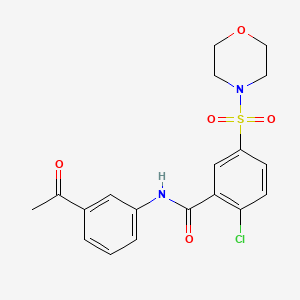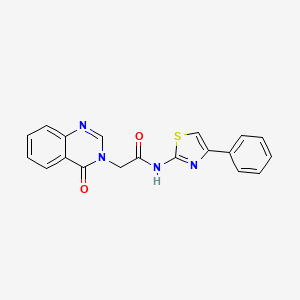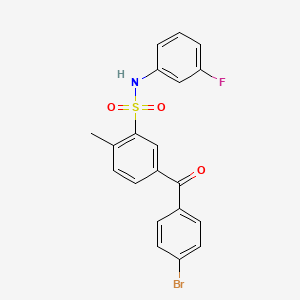
N-(3-acetylphenyl)-2-chloro-5-(4-morpholinylsulfonyl)benzamide
Overview
Description
N-(3-Acetylphenyl)-2-chloro-5-(4-morpholinylsulfonyl)benzamide, commonly known as ACMSD inhibitor, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
ACMSD inhibitor works by inhibiting the enzyme ACMSD, which is involved in the kynurenine pathway. This pathway converts tryptophan to kynurenine, which can be further metabolized into neuroprotective or neurotoxic compounds. ACMSD inhibitor shifts the balance towards the production of neuroprotective metabolites, which can have therapeutic benefits in various diseases.
Biochemical and Physiological Effects
ACMSD inhibitor has been shown to have various biochemical and physiological effects, including modulation of immune responses, reduction of inflammation, and protection against neurodegeneration. ACMSD inhibitor also enhances the efficacy of chemotherapy drugs by inhibiting tumor immune evasion.
Advantages and Limitations for Lab Experiments
ACMSD inhibitor has several advantages for lab experiments, including its high purity, stability, and specificity towards the ACMSD enzyme. However, ACMSD inhibitor also has limitations, including its low solubility in water and potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on ACMSD inhibitor, including the development of more potent and selective inhibitors, the identification of biomarkers for patient selection, and the optimization of dosing regimens. ACMSD inhibitor may also be studied in combination with other therapies, such as immunotherapies and targeted therapies, to enhance their efficacy in various diseases.
Conclusion
In conclusion, ACMSD inhibitor is a promising chemical compound that has gained attention in scientific research due to its potential therapeutic applications. ACMSD inhibitor works by inhibiting the ACMSD enzyme, which is involved in the kynurenine pathway. ACMSD inhibitor has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. ACMSD inhibitor has several advantages for lab experiments, including its high purity, stability, and specificity towards the ACMSD enzyme. However, ACMSD inhibitor also has limitations, including its low solubility in water and potential toxicity at high concentrations. There are several future directions for the research on ACMSD inhibitor, including the development of more potent and selective inhibitors, the identification of biomarkers for patient selection, and the optimization of dosing regimens.
Scientific Research Applications
ACMSD inhibitor has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. In cancer research, ACMSD inhibitor has been shown to enhance the efficacy of chemotherapy drugs by inhibiting the kynurenine pathway, which is involved in tumor immune evasion. In neurodegenerative disorders, ACMSD inhibitor has been studied for its ability to increase the production of neuroprotective metabolites and prevent neuroinflammation. In autoimmune diseases, ACMSD inhibitor has been shown to modulate immune responses and reduce inflammation.
properties
IUPAC Name |
N-(3-acetylphenyl)-2-chloro-5-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O5S/c1-13(23)14-3-2-4-15(11-14)21-19(24)17-12-16(5-6-18(17)20)28(25,26)22-7-9-27-10-8-22/h2-6,11-12H,7-10H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVYHOASKIBYNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-chloro-5-(morpholin-4-ylsulfonyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(diphenylmethyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B3447432.png)

![2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B3447443.png)
![N-(3-chlorophenyl)-2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3447456.png)
![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B3447457.png)
![1-[(4-methoxyphenyl)sulfonyl]-N-(4-methylbenzyl)-4-piperidinecarboxamide](/img/structure/B3447461.png)
![1-[(4-methoxyphenyl)sulfonyl]-N-(4-phenoxyphenyl)-4-piperidinecarboxamide](/img/structure/B3447474.png)
![N-(2-{[(2-ethoxyphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B3447482.png)
![3-({[4-(benzoylamino)phenyl]amino}sulfonyl)-4-bromobenzoic acid](/img/structure/B3447484.png)

![3-[(cyclohexylamino)sulfonyl]-N-(2-methylphenyl)benzamide](/img/structure/B3447491.png)
![3-[(3-{[(2-methoxyphenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoic acid](/img/structure/B3447508.png)
![3-{[4-methyl-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid](/img/structure/B3447513.png)
![ethyl 4-{[4-chloro-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoate](/img/structure/B3447529.png)